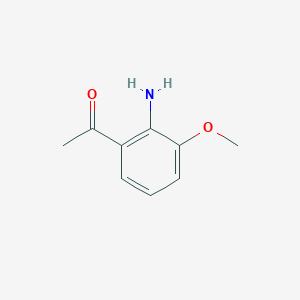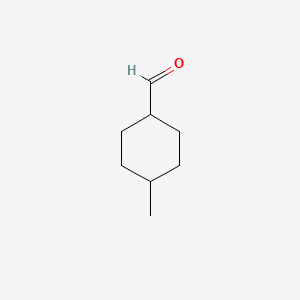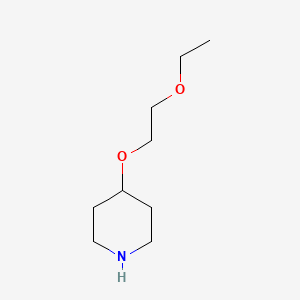
8-Acetyl-7-methoxycoumarin
Overview
Description
8-Acetyl-7-methoxy-2H-chromen-2-one: is an organic compound with the molecular formula C12H10O4 . It is a derivative of coumarin, a naturally occurring compound found in many plants. The structure of 8-acetyl-7-methoxy-2H-chromen-2-one includes a coumarin ring with an acetyl group at the 8th position and a methoxy group at the 7th position .
Scientific Research Applications
8-Acetyl-7-methoxy-2H-chromen-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed as a fluorescent probe to study cell membrane structure and function.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized as a fragrance component in perfumes and as an intermediate in the synthesis of other aromatic compounds .
Safety and Hazards
Mechanism of Action
Target of Action
8-Acetyl-7-methoxycoumarin, also known as 8-acetyl-7-methoxy-2H-chromen-2-one, is a coumarin-based compound . The primary targets of this compound are caspase-3/7 and β-tubulin . These proteins play crucial roles in cell apoptosis and cell division, respectively .
Mode of Action
The compound interacts with its targets, leading to significant changes in cellular processes. It activates caspase-3/7, which are key proteins involved in the execution-phase of cell apoptosis . Additionally, it inhibits β-tubulin polymerization activity, disrupting the formation of microtubules, essential components of the cell’s cytoskeleton .
Biochemical Pathways
The activation of caspase-3/7 triggers a cascade of proteolytic events, leading to cell apoptosis . On the other hand, the inhibition of β-tubulin polymerization disrupts the normal cell cycle, particularly cell division .
Pharmacokinetics
It is known that the compound is slightly soluble in water (098 g/L at 25 ºC), but readily soluble in organic solvents such as chloroform, ethanol, and dimethyl sulfoxide . This suggests that the compound may have good bioavailability when administered in a suitable formulation.
Result of Action
The activation of caspase-3/7 and inhibition of β-tubulin polymerization by this compound lead to cell cycle arrest and apoptosis, particularly in cancer cells . This makes the compound a potential candidate for the development of anticancer drugs .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s solubility in different solvents suggests that its efficacy and stability might be affected by the composition of the biological environment . .
Biochemical Analysis
Biochemical Properties
8-Acetyl-7-methoxycoumarin plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with glutathione S-transferase (GST), leading to the acetylation of lysine residues in its active site, thereby inhibiting its catalytic activity . This interaction highlights the compound’s potential in modulating enzyme activities and influencing biochemical pathways.
Cellular Effects
This compound exhibits notable effects on different cell types and cellular processes. It has been shown to induce cell cycle arrest and apoptosis in liver cancer cells by targeting caspase-3/7 and inhibiting β-tubulin polymerization . Additionally, it influences cell signaling pathways, gene expression, and cellular metabolism, making it a compound of interest in cancer research and therapy.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules and its ability to modulate enzyme activities. It binds to the active sites of enzymes like GST, leading to enzyme inhibition. Furthermore, it affects gene expression by modulating transcription factors and signaling pathways, thereby exerting its biological effects at the molecular level .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that it maintains its biological activity over extended periods, making it suitable for long-term experimental studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits therapeutic effects, such as anticancer activity, without significant toxicity. At higher doses, it may cause adverse effects, including toxicity and disruption of normal cellular functions . These findings underscore the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes like cytochrome P450s, influencing metabolic flux and metabolite levels. These interactions can lead to the formation of active or inactive metabolites, affecting the compound’s overall biological activity .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments, influencing its biological effects .
Subcellular Localization
This compound exhibits specific subcellular localization, which is crucial for its activity and function. It is directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization is essential for its interaction with target biomolecules and the execution of its biological functions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-acetyl-7-methoxy-2H-chromen-2-one typically involves the reaction of coumarin with acetic anhydride. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid. The reaction proceeds through the acetylation of the coumarin ring, resulting in the formation of 8-acetyl-7-methoxy-2H-chromen-2-one .
Industrial Production Methods: In an industrial setting, the production of 8-acetyl-7-methoxy-2H-chromen-2-one may involve large-scale acetylation reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization .
Chemical Reactions Analysis
Types of Reactions: 8-Acetyl-7-methoxy-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the acetyl group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives
Comparison with Similar Compounds
7-Hydroxy-4-methylcoumarin: Similar structure but with a hydroxyl group at the 7th position and a methyl group at the 4th position.
8-Acetyl-7-hydroxycoumarin: Similar structure but with a hydroxyl group at the 7th position instead of a methoxy group.
7-Methoxycoumarin: Similar structure but without the acetyl group at the 8th position
Uniqueness: 8-Acetyl-7-methoxy-2H-chromen-2-one is unique due to the presence of both an acetyl group at the 8th position and a methoxy group at the 7th position. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
IUPAC Name |
8-acetyl-7-methoxychromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O4/c1-7(13)11-9(15-2)5-3-8-4-6-10(14)16-12(8)11/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTYBDEHZHXKGBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC2=C1OC(=O)C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20556130 | |
| Record name | 8-Acetyl-7-methoxy-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20556130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89019-07-8 | |
| Record name | 8-Acetyl-7-methoxy-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20556130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[(Chloromethoxy)methyl]cyclopropane](/img/structure/B1282921.png)
![5-([1,1'-Biphenyl]-4-yl)-5-oxopentanoic acid](/img/structure/B1282922.png)









